3-bromo-2-chloro-5-methylpyridin-4-amine
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Overview
Description
3-bromo-2-chloro-5-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5-methylpyridin-4-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a cross-coupling reaction with arylboronic acids under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale Suzuki cross-coupling reactions. These reactions are optimized for high yield and purity, employing efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-2-chloro-5-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its substituents can influence its reactivity and interaction with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-chloro-4-methylpyridin-2-amine
- 5-bromo-2-chloropyridine
- 2-chloro-5-methylpyridin-3-amine
Uniqueness
3-bromo-2-chloro-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
CAS No. |
1563534-11-1 |
---|---|
Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.5 |
Purity |
95 |
Origin of Product |
United States |
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